molecular formula C12H14N2 B1217390 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 350680-06-7

6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B1217390
CAS No.: 350680-06-7
M. Wt: 186.25 g/mol
InChI Key: SEIGTDMBJJWKGU-UHFFFAOYSA-N
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Description

6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (MTHP) is a novel indole-based molecule that has recently been gaining attention due to its potential therapeutic applications. MTHP is a small, lipophilic molecule that is easily absorbed into the bloodstream, making it an attractive option for drug delivery. MTHP has been shown to possess a variety of biological activities, including anti-inflammation and anti-cancer effects, making it a promising candidate for therapeutic use.

Scientific Research Applications

Pharmacological Activity and Medicinal Chemistry

6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives have been found to exhibit a broad spectrum of pharmacological activities. These compounds are of significant interest in medicinal chemistry due to their diverse therapeutic potentials. Studies have shown that such derivatives possess antihistamine, neuroleptic, antiarrhythmic, antioxidant, and other properties, marking them as valuable for medical applications (Ivashchenko, Mitkin, Kadieva, & Tkachenko, 2010).

Calcium-Antagonist Activity

Specific hydrogenated pyrido[4,3-b]indole derivatives, including this compound, have been studied for their calcium-antagonist behavior. This research is crucial for understanding the potential therapeutic uses of these compounds in the treatment of various medical conditions related to calcium dysregulation (Ivanov, Afanas'ev, & Bachurin, 2001).

Receptor Activity Studies

Extensive studies on the receptor activity of this compound derivatives have been conducted. These studies provide insight into the interactions of these compounds with various therapeutic targets, including GPC-receptors, ion channels, and neurotransmitter transporters. Understanding these interactions is vital for developing new pharmaceuticals (Ivachtchenko, Mitkin, Kysil, Kazey, & Okun, 2013).

Antitumor Activity

Research has also been conducted on the antitumor activity of certain pyrido[4,3-b]indole derivatives. These studies are crucial in the search for new antineoplastic agents and contribute to the expanding field of cancer research (Nguyen, Lhoste, Lavelle, Bissery, & Bisagni, 1990).

Analytical Chemistry and Maillard Reaction Studies

In analytical chemistry, studies involving this compound derivatives have been conducted to understand the Maillard reaction, which is significant in food chemistry and the development of food flavors (Goh, Mordi, & Mansor, 2015).

Serotonin Antagonism

Some tetrahydro-1H-pyrido[4,3-b]indoles have been identified as serotonin antagonists. This discovery is important in the field of neuropharmacology, particularly for conditions where serotonin regulation is crucial (Cattanach, Cohen, & Heath-Brown, 1968).

Molecular and Crystal Structure Analysis

Research on the molecular and crystal structures of these compounds is essential for understanding their chemical properties and potential applications in various scientific fields (Rybakov, Alekseev, Kurkin, & Yurovskaya, 2011).

Future Directions

The future directions for the study of “6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole” could include further exploration of its synthesis, characterization, and potential applications. For instance, similar compounds have shown promising anti-tumor activity, suggesting potential applications in cancer treatment .

Mechanism of Action

    Target of Action

    The primary target of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is the c-Met receptor . This receptor is known to play a crucial role in cancer cell survival, proliferation, and migration.

    Mode of Action

    The compound interacts with the c-Met receptor, as revealed by molecular docking studies

    Result of Action

    The compound has demonstrated antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . It appears to inhibit cell proliferation in a dose-dependent manner .

Biochemical Analysis

Biochemical Properties

6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins. This compound has been shown to interact with enzymes such as c-Met kinase, where it exhibits inhibitory activity . The binding of this compound to c-Met kinase involves hydrophobic interactions within the active site, leading to the inhibition of kinase activity . Additionally, this compound has been found to interact with other biomolecules, including various proteins involved in cell signaling pathways, thereby influencing cellular processes.

Cellular Effects

The effects of this compound on cells are multifaceted. This compound has demonstrated antiproliferative activity against several cancer cell lines, including Hela, A549, HepG2, and MCF-7 . The antiproliferative effects are dose-dependent and are associated with the inhibition of cell proliferation and induction of cytolytic activity . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules and subsequent modulation of their activity. The compound binds to the active site of c-Met kinase, leading to the inhibition of its kinase activity . This inhibition disrupts downstream signaling pathways that are crucial for cell proliferation and survival. Additionally, this compound may interact with other proteins and enzymes, resulting in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the antiproliferative activity of this compound is sustained over time, with significant inhibition of cell proliferation observed in in vitro assays

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of the compound have been associated with increased antiproliferative activity, while lower doses may exhibit reduced efficacy Additionally, toxic or adverse effects at high doses have been observed, highlighting the importance of determining the optimal dosage for therapeutic applications

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation, leading to the formation of metabolites that may contribute to its biological activity . The specific enzymes and cofactors involved in the metabolism of this compound, as well as its effects on metabolic flux and metabolite levels, require further elucidation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . The distribution of this compound within tissues can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-8-3-2-4-9-10-7-13-6-5-11(10)14-12(8)9/h2-4,13-14H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEIGTDMBJJWKGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(N2)CCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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